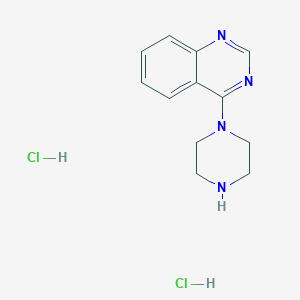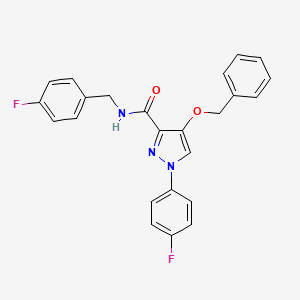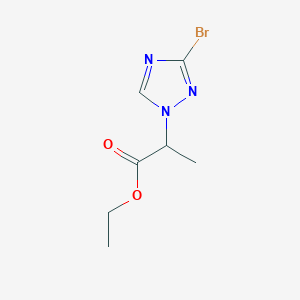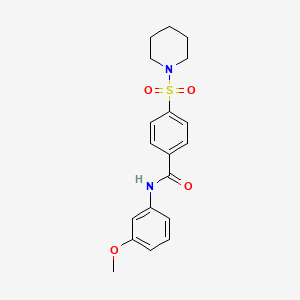
N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound that can be inferred to have biological activity based on its structural similarity to other benzamide derivatives. These derivatives have been studied for various biological activities, including their affinity for dopamine receptors, anti-acetylcholinesterase activity, and tocolytic activity . The presence of a methoxyphenyl group and a piperidine moiety suggests that this compound may interact with biological targets in a manner similar to its analogs.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an amide bond between a benzamide and a piperidine derivative. For instance, the synthesis of 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide was achieved by treating an intermediate phthalimide with isopropylamine . Although the exact synthesis of N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, involving the coupling of a suitable methoxyphenyl benzamide with a piperidinyl sulfonyl chloride.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These methods provide information on the crystalline structure, molecular geometry, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The molecular electrostatic potential (MEP) surface map can also be investigated to estimate the chemical reactivity of the molecule . These analyses are crucial for understanding how the compound might interact with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the substitution pattern on the benzamide and piperidine moieties. For example, substituting the benzamide with a bulky group or introducing an alkyl or phenyl group at the nitrogen atom can significantly affect the biological activity of the compound . The MEP surface map can provide insights into the sites of electrophilic and nucleophilic attack, which is valuable for predicting the compound's behavior in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like methoxy and sulfonyl can affect these properties. For instance, the methoxy group may increase the solubility in organic solvents, while the sulfonyl group could enhance the compound's stability. Theoretical calculations and experimental measurements can be used to predict and determine these properties, respectively .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide derivatives have been synthesized and evaluated for their pharmacological properties, particularly as selective serotonin 4 (5-HT4) receptor agonists. These compounds have shown potential in accelerating gastric emptying and increasing the frequency of defecation, indicating their utility as novel prokinetic agents with reduced side effects (Sonda et al., 2004; Sonda et al., 2003). These findings highlight the compound's application in addressing gastrointestinal motility disorders.
Metal Complex Synthesis and Antibacterial Activity
Research has also explored the synthesis of metal complexes with benzamide derivatives, including N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide, and their structural characterization. These complexes have been evaluated for their in vitro antibacterial activity against various bacterial strains, revealing that copper complexes exhibit enhanced activities compared to the free ligands (Khatiwora et al., 2013). This application demonstrates the compound's potential in developing new antibacterial agents.
Neurological Applications
Further studies have leveraged N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide derivatives for neurological applications, particularly in the development of imaging probes for the serotonin 1A (5-HT1A) receptor in Alzheimer's disease patients. These probes, utilized in conjunction with positron emission tomography (PET), have enabled the quantification of 5-HT1A receptor densities, offering insights into the neurobiological underpinnings of Alzheimer's disease and related cognitive disorders (Kepe et al., 2006).
Anti-Acetylcholinesterase Activity
Additionally, analogs of this compound have been synthesized and evaluated for their anti-acetylcholinesterase activity, demonstrating the potential for developing antidementia agents. Such studies contribute to the broader efforts in discovering effective treatments for neurodegenerative diseases (Sugimoto et al., 1990).
Zukünftige Richtungen
The future directions in the research of “N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide” and similar compounds involve the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold . This is highly needed in medicinal and agricultural chemistry .
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-7-5-6-16(14-17)20-19(22)15-8-10-18(11-9-15)26(23,24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXXEQBYFXGVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


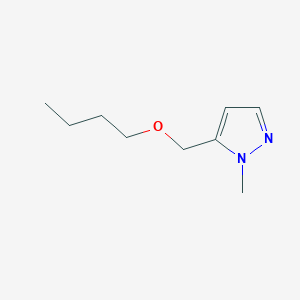
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)
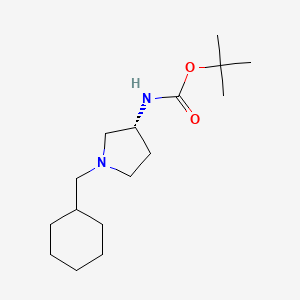
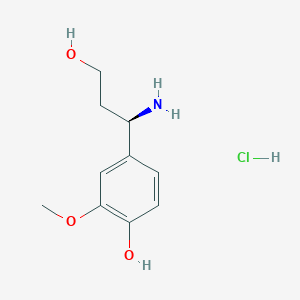
![N-(2,6-Difluorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2531723.png)
![2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2531728.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531729.png)

